molecular formula C9H13ClN2O2 B2451699 methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride CAS No. 1426827-13-5

methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride

Cat. No.: B2451699
CAS No.: 1426827-13-5
M. Wt: 216.67
InChI Key: CNIWNBLYCFGVMA-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride is an organic compound with the molecular formula C9H13ClN2O2. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylate hydrochloride
  • 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Uniqueness

Methyl 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylate hydrochloride is unique due to its specific structure and the presence of the benzodiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;/h5-6H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIWNBLYCFGVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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